molecular formula C5H2ClNO2S2 B2636816 2-Cyanothiophene-3-sulfonyl chloride CAS No. 1909318-87-1

2-Cyanothiophene-3-sulfonyl chloride

Cat. No.: B2636816
CAS No.: 1909318-87-1
M. Wt: 207.65
InChI Key: YURSIUBIVFZXCZ-UHFFFAOYSA-N
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Description

2-Cyanothiophene-3-sulfonyl chloride is a chemical compound with the molecular formula C5H2ClNO2S2. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is known for its reactivity and is used in various chemical synthesis processes .

Preparation Methods

The synthesis of 2-Cyanothiophene-3-sulfonyl chloride typically involves the chlorination of 2-cyanothiophene-3-sulfonic acid. This reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The reaction conditions usually involve refluxing the mixture to ensure complete conversion .

Industrial production methods for this compound are not widely documented, but the laboratory synthesis methods provide a basis for scaling up the production process. The use of thionyl chloride is common in industrial settings due to its efficiency in converting sulfonic acids to sulfonyl chlorides .

Chemical Reactions Analysis

2-Cyanothiophene-3-sulfonyl chloride undergoes various types of chemical reactions, including:

Scientific Research Applications

2-Cyanothiophene-3-sulfonyl chloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Cyanothiophene-3-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of various derivatives, depending on the nucleophile used. The molecular targets and pathways involved are specific to the derivatives formed and their subsequent biological or chemical activities .

Comparison with Similar Compounds

2-Cyanothiophene-3-sulfonyl chloride can be compared with other thiophene derivatives, such as:

Properties

IUPAC Name

2-cyanothiophene-3-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClNO2S2/c6-11(8,9)5-1-2-10-4(5)3-7/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YURSIUBIVFZXCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1S(=O)(=O)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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